2-Nitro-4-(pentafluorosulfanyl)aniline
Overview
Description
2-Nitro-4-(pentafluorosulfanyl)aniline is a chemical compound with the molecular formula C6H5F5N2O2S . It is also known as 4-Amino-3-nitrophenylsulphur pentafluoride .
Synthesis Analysis
The synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline can be achieved through direct amination of 1-Nitro-4-(pentafluorosulfanyl)benzene with 1,1,1-trimethylhydrazinium iodide in the presence of tBuOK in DMSO . Another method involves the radical addition of SF5Cl to the alkynyl π-system of 2-ethynyl anilines followed by a cyclization reaction .Molecular Structure Analysis
The molecular structure of 2-Nitro-4-(pentafluorosulfanyl)aniline consists of a benzene ring substituted with nitro, amino, and pentafluorosulfanyl groups . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis
The pentafluorosulfanyl group on 2-Nitro-4-(pentafluorosulfanyl)aniline can influence a variety of common synthetic transformations utilized in fields of bioconjugation and drug development, such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .Physical And Chemical Properties Analysis
2-Nitro-4-(pentafluorosulfanyl)aniline has unique physicochemical properties due to the presence of the pentafluorosulfanyl group. This group is known for its high chemical stability, strong inductive electron-withdrawing effect, and high lipophilicity .Scientific Research Applications
Synthesis of SF5-Containing Compounds : 2-Nitro-4-(pentafluorosulfanyl)aniline is used in the direct amination of nitro(pentafluorosulfanyl)benzenes to synthesize SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, important in organic chemistry and pharmaceuticals (Pastýříková et al., 2012).
Vicarious Nucleophilic Substitution Reactions : It is used in vicarious nucleophilic substitutions of hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions, leading to various substituted benzene compounds (Beier et al., 2011).
Synthesis of Alkenyl-(Pentafluorosulfanyl)Benzenes : In the Horner–Wadsworth–Emmons reaction, it facilitates the synthesis of (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes and 2-(2-arylethyl)-(pentafluorosulfanyl)anilines (Iakobson & Beier, 2012).
Synthesis of SF5-Substituted Indazoles : It's used in the synthesis of 5-SF5-substituted indazoles, which serve as versatile building blocks for diverse organic synthesis (Fan et al., 2017).
Hydroxylation to Produce Phenols : It reacts with cumyl hydroperoxide to form nitro(pentafluorosulfanyl)phenols, which upon reduction yield amino-(pentafluorosulfanyl)phenols (Beier & Pastýříková, 2011).
Future Directions
The pentafluorosulfanyl group is of growing interest in various scientific fields, including medicinal chemistry and materials science . The development of more efficient and high-yielding synthetic strategies for pentafluorosulfanyl derivatives, like 2-Nitro-4-(pentafluorosulfanyl)aniline, is a promising direction for future research .
properties
IUPAC Name |
2-nitro-4-(pentafluoro-λ6-sulfanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-5(12)6(3-4)13(14)15/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHNGNESYMJOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(pentafluorosulfanyl)aniline |
Synthesis routes and methods
Procedure details
Citations
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